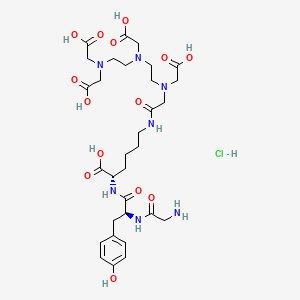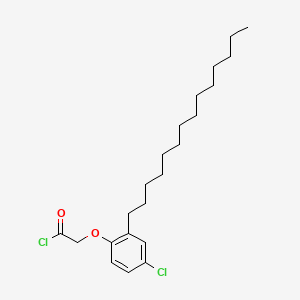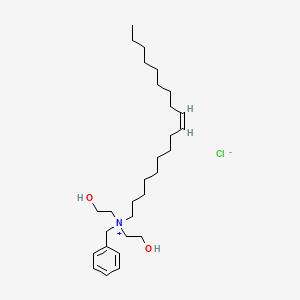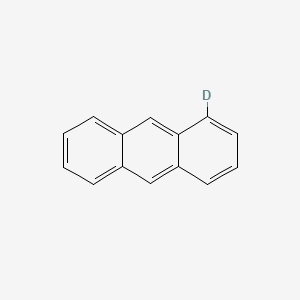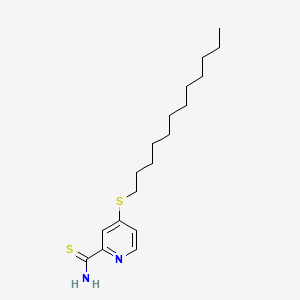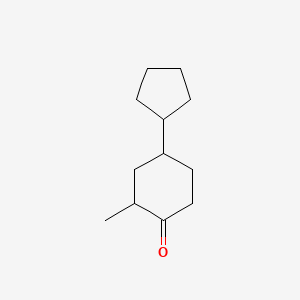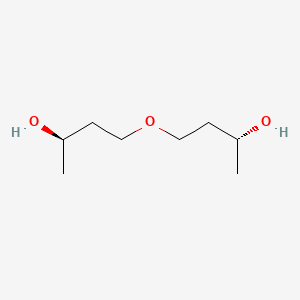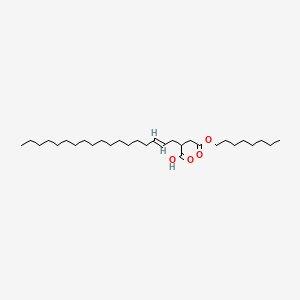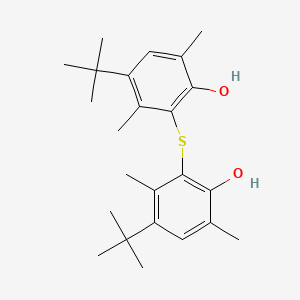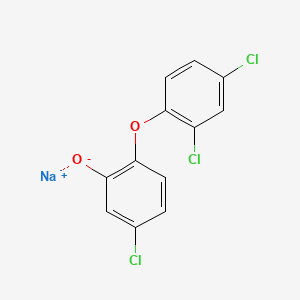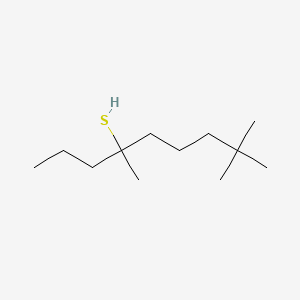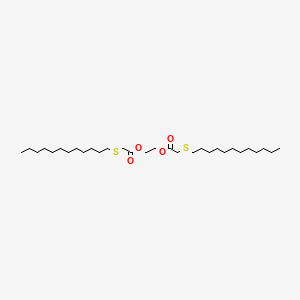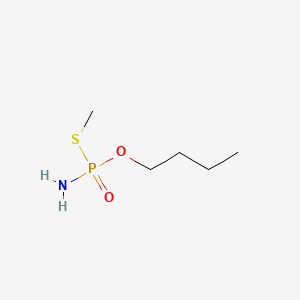
Phosphoramidothioic acid, O-butyl S-methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphoramidothioic acid, O-butyl S-methyl ester is an organophosphorus compound known for its diverse applications in various fields. It is characterized by the presence of a phosphorus atom bonded to an oxygen, sulfur, and nitrogen atom, forming a unique structure that imparts specific chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phosphoramidothioic acid, O-butyl S-methyl ester typically involves the reaction of a phosphoramidothioic acid derivative with butanol and methylating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound often employs large-scale reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then subjected to purification processes such as distillation and crystallization to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphoramidothioic acid, O-butyl S-methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoramidothioic acid derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the compound into its corresponding phosphine derivatives.
Substitution: The ester group can be substituted with other functional groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions typically require nucleophiles like amines or alcohols under basic conditions.
Major Products Formed
The major products formed from these reactions include various phosphoramidothioic acid derivatives, phosphine compounds, and substituted esters.
Wissenschaftliche Forschungsanwendungen
Phosphoramidothioic acid, O-butyl S-methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of pesticides, herbicides, and other agrochemicals due to its effectiveness in controlling pests and weeds.
Wirkmechanismus
The mechanism of action of phosphoramidothioic acid, O-butyl S-methyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the target enzyme and pathway involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phosphoramidothioic acid, O,S-dimethyl ester
- Phosphoramidothioic acid, N-(sec-butyl)-, O-ethyl O-(6-nitro-m-tolyl) ester
Uniqueness
Phosphoramidothioic acid, O-butyl S-methyl ester is unique due to its specific ester groups, which impart distinct chemical properties and reactivity compared to other similar compounds. Its unique structure allows for specific interactions with biological targets, making it valuable in various applications.
Eigenschaften
CAS-Nummer |
40334-23-4 |
|---|---|
Molekularformel |
C5H14NO2PS |
Molekulargewicht |
183.21 g/mol |
IUPAC-Name |
1-[amino(methylsulfanyl)phosphoryl]oxybutane |
InChI |
InChI=1S/C5H14NO2PS/c1-3-4-5-8-9(6,7)10-2/h3-5H2,1-2H3,(H2,6,7) |
InChI-Schlüssel |
YNOPDLLIDYOINQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOP(=O)(N)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


